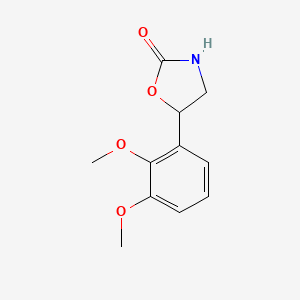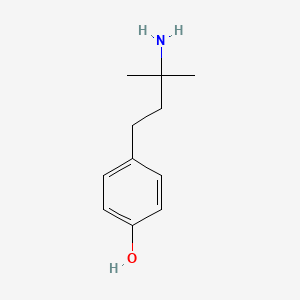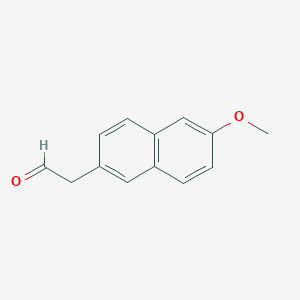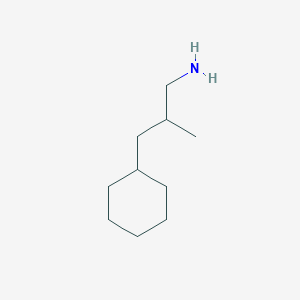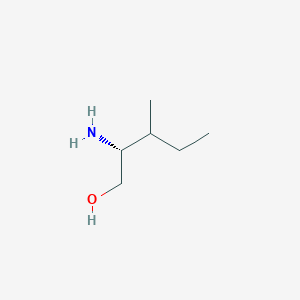
(2R)-2-amino-3-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-methylpentan-1-ol: is a chiral amino alcohol with the molecular formula C6H15NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, making it an important building block in organic synthesis and pharmaceutical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 3-methyl-2-pentanone with a chiral borane reagent can yield (2R)-2-amino-3-methylpentan-1-ol.
Amino Alcohol Synthesis: Another approach is the direct amination of 3-methyl-2-pentanol using ammonia or amines under high pressure and temperature conditions.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst to produce the desired amino alcohol with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-2-amino-3-methylpentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Chiral Building Block: Used in the synthesis of various chiral compounds and pharmaceuticals.
Ligand Synthesis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Intermediate: Used in the synthesis of drugs, particularly those targeting neurological and cardiovascular systems.
Industry:
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions, influencing the compound’s biological activity. The chiral nature of the compound allows it to interact selectively with chiral environments in biological systems, enhancing its efficacy and specificity.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-3-methylpentan-1-ol: The enantiomer of (2R)-2-amino-3-methylpentan-1-ol, with similar chemical properties but different biological activities.
2-amino-3-methylbutan-1-ol: A structurally similar compound with a shorter carbon chain.
2-amino-2-methylpropan-1-ol: Another amino alcohol with a different substitution pattern on the carbon chain.
Uniqueness:
Chirality: The (2R) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and biological interactions.
Eigenschaften
Molekularformel |
C6H15NO |
|---|---|
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
(2R)-2-amino-3-methylpentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5?,6-/m0/s1 |
InChI-Schlüssel |
VTQHAQXFSHDMHT-GDVGLLTNSA-N |
Isomerische SMILES |
CCC(C)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


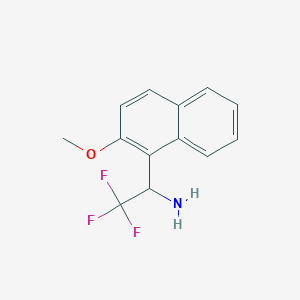
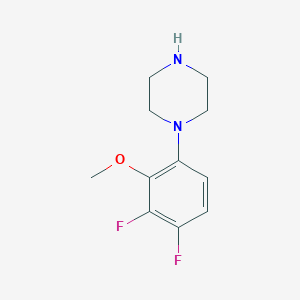
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
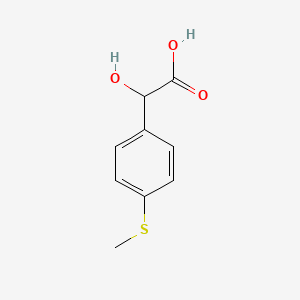
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
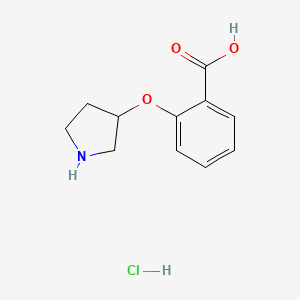
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)
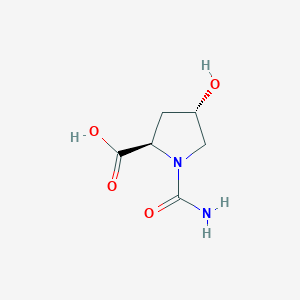
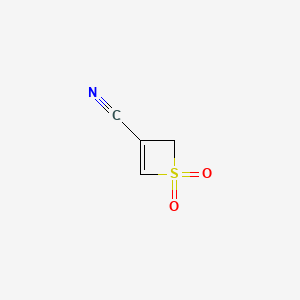
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
